N-(Pyridin-3-yl)hydrazinecarbothioamide

Description

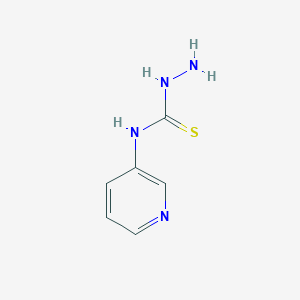

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-pyridin-3-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c7-10-6(11)9-5-2-1-3-8-4-5/h1-4H,7H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZXENNHSGUQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368389 | |

| Record name | N-(Pyridin-3-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34955-25-4 | |

| Record name | N-(Pyridin-3-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of N-(Pyridin-3-yl)hydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(Pyridin-3-yl)hydrazinecarbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific primary literature on this particular isomer, this guide combines known physicochemical properties with detailed experimental protocols and characterization data from closely related analogs, primarily N-(pyridin-2-yl)hydrazinecarbothioamide and other thiosemicarbazide derivatives. This approach offers a robust framework for the synthesis, purification, and identification of the title compound.

Introduction

Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of organic compounds characterized by a thiourea group attached to a hydrazine moiety. The incorporation of a pyridine ring, a common scaffold in pharmaceuticals, imparts unique electronic and steric properties, making these compounds attractive for biological screening. Derivatives of pyridyl-hydrazinecarbothioamide have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide focuses on the 3-pyridyl isomer, providing essential technical information for its synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for reaction planning, purification, and analytical method development.

| Property | Value |

| Molecular Formula | C₆H₈N₄S |

| Molecular Weight | 168.22 g/mol |

| Melting Point | 177-178 °C |

| Boiling Point | 317.8 °C at 760 mmHg |

| Density | 1.406 g/cm³ |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a pyridine-containing precursor with a thiosemicarbazide moiety. Based on established methods for analogous compounds, two primary synthetic routes are proposed.[4][5]

Synthetic Workflow

The logical flow of the primary synthetic route, which involves the reaction of 3-pyridyl isothiocyanate with hydrazine hydrate, is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Analogous Method)

The following protocol is adapted from the synthesis of related pyridyl thiosemicarbazides and provides a reliable method for obtaining the title compound.[6]

Materials:

-

3-Aminopyridine

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

Procedure:

-

Formation of the Dithiocarbamate Salt: In a round-bottom flask, dissolve 3-aminopyridine (0.1 mol) in ethanol. To this solution, add triethylamine (0.1 mol) followed by the dropwise addition of carbon disulfide (0.1 mol) while cooling in an ice bath and stirring. The reaction mixture is typically stirred at room temperature for several hours until the formation of a solid precipitate, the triethylammonium N-(pyridin-3-yl)dithiocarbamate salt, is complete.

-

Reaction with Hydrazine Hydrate: The dithiocarbamate salt is then suspended in ethanol, and hydrazine hydrate (0.1 mol) is added. The mixture is heated to reflux for a specified period (typically 4-6 hours), during which the evolution of hydrogen sulfide gas may be observed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration. The crude product is washed with cold ethanol and diethyl ether to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

Characterization

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques and elemental analysis. The expected data, based on the analysis of closely related compounds, are summarized below.[4][7][8]

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ (ppm): Signals corresponding to the pyridine ring protons (typically in the range of 7.0-8.5 ppm), with characteristic splitting patterns for the 3-substituted pyridine. Broad singlets for the N-H protons of the hydrazine and thioamide groups, which may be exchangeable with D₂O. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): Resonances for the carbon atoms of the pyridine ring (typically 120-150 ppm) and a characteristic signal for the thiocarbonyl (C=S) carbon at a downfield chemical shift (around 180 ppm). |

| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): Broad absorption bands in the region of 3100-3400 cm⁻¹ corresponding to N-H stretching vibrations. Aromatic C-H stretching vibrations above 3000 cm⁻¹. A strong band around 1600 cm⁻¹ attributed to the C=N stretching of the pyridine ring. A characteristic band for the C=S stretching vibration is expected in the region of 800-850 cm⁻¹.[7] |

| Mass Spectrometry (EI) | m/z: A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (168.22). Fragmentation patterns would likely show the loss of the hydrazinecarbothioamide side chain and fragments corresponding to the pyridine ring. |

Elemental Analysis

| Element | Theoretical (%) | Found (%) |

| Carbon | 42.84 | (To be determined experimentally) |

| Hydrogen | 4.79 | (To be determined experimentally) |

| Nitrogen | 33.30 | (To be determined experimentally) |

| Sulfur | 19.06 | (To be determined experimentally) |

Biological Potential and Future Directions

While specific biological data for this compound is not extensively reported, the broader class of pyridine-based thiosemicarbazones and their precursors are known to possess significant biological activities. These compounds often act as chelating agents for metal ions, which can be a mechanism for their antimicrobial and anticancer effects.

Potential Signaling Pathway Involvement

Many thiosemicarbazone derivatives exert their anticancer effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibition leads to the depletion of the deoxynucleotide pool, cell cycle arrest, and ultimately, apoptosis. The logical relationship for this proposed mechanism of action is illustrated below.

Caption: Proposed mechanism of action via ribonucleotide reductase inhibition.

Further research is warranted to elucidate the specific biological targets and mechanisms of action for this compound. Screening against various cancer cell lines and microbial strains would be a valuable next step in evaluating its therapeutic potential.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. By leveraging data from closely related analogs, researchers can confidently approach the preparation and identification of this compound. The promising biological activities associated with this class of molecules underscore the importance of further investigation into its potential as a lead compound in drug discovery programs.

References

- 1. Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. turkjps.org [turkjps.org]

An In-depth Technical Guide to N-(Pyridin-3-yl)hydrazinecarbothioamide: Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N-(Pyridin-3-yl)hydrazinecarbothioamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities.

Core Chemical and Physical Properties

This compound is a thiosemicarbazide derivative containing a pyridine ring. The fundamental properties of the parent compound and its related structures are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₆H₈N₄S | [1] |

| Molecular Weight | 168.22 g/mol | [1] |

| CAS Number | 34955-25-4 | [1] |

| Appearance | Light yellow blocks | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the structural elucidation and characterization of this compound and its derivatives.

Spectroscopic Data for a Related Derivative: N-(3-Methoxyphenyl)-2-[(pyridin-2-yl) methylidene] hydrazine-1-carbothioamide

| Parameter | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 14.45 (s, 1H, –NH-N), 12.09 (s, 1H, –N⁴H), 10.02 (d, 1H, Py), 8.60 (d, 1H, Py), 8.59 (d, 1H, Py), 7.98 (d, 1H, Py), 7.86 (s, 1H, CH=N-), 7.42–6.95 (C-H, Ar), 3.86 s, 3H, -O–CH₃) | [3] |

| Melting Point | 196–197 °C | [3] |

Crystallographic Data for N-(Pyridin-2-yl)hydrazinecarbothioamide

| Parameter | Data | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| Unit Cell Dimensions | a = 15.5846 (17) Å, b = 10.1592 (11) Å, c = 11.1622 (12) Å, β = 121.118 (2)° | [2] |

| Volume | 1513.0 (3) ų | [2] |

| Z | 8 | [2] |

| Density (calculated) | 1.477 Mg m⁻³ | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound and its analogs.

Synthesis of N-(substituted)-hydrazine-1-carbothioamides

This protocol describes a general method for the synthesis of N-substituted hydrazinecarbothioamides, which are precursors to more complex derivatives.[4]

-

Dissolution: Dissolve 0.005 mol of the corresponding acetohydrazide derivative in ethanol.

-

Addition of Isothiocyanate: Add 0.005 mol of the appropriate isothiocyanate to the solution.

-

Reflux: Heat the mixture in a water bath under reflux for 4 hours.

-

Isolation: After the reaction is complete, filter the precipitated product.

-

Purification: Dry the collected solid to obtain the final N-(substituted)-hydrazine-1-carbothioamide.

General Synthesis of Thiosemicarbazone Derivatives

This procedure outlines the condensation reaction to form thiosemicarbazones from their corresponding aldehydes or ketones.[3]

-

Reactant Mixture: In a synthesis flask, combine one equivalent of N-(x-methoxyphenyl) hydrazinecarbothioamide and one equivalent of the corresponding aldehyde or ketone.

-

Solvent and Catalyst: Dissolve the reactants in absolute ethanol and add 10 mol% of glacial acetic acid as a catalyst.

-

Reaction: The condensation reaction proceeds to form the thiosemicarbazone.

-

Work-up: The product can be isolated through filtration and purified by recrystallization.

In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This protocol details the evaluation of the cholinesterase inhibitory potential of synthesized compounds.[5]

-

Enzyme and Substrate Preparation: Prepare solutions of AChE (from electric eel) and BChE (from equine serum), along with their respective substrates, acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI).

-

Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 8.0), the test compound solution (in DMSO), and the enzyme solution.

-

Incubation: Incubate the mixture at 37 °C for 15 minutes.

-

Initiation of Reaction: Add the substrate (ATCI or BTCI) to initiate the enzymatic reaction.

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of reaction.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a wide range of biological activities.

Anticancer Activity

Several pyridine thiosemicarbazone derivatives have shown significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and breast cancer.[6] For instance, certain derivatives exhibited growth percentage values ranging from -11.61% to -75.49% at a concentration of 10 µM.[6] The antiproliferative activity of some N-(methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide derivatives has been demonstrated against cell lines such as HeLa, RD, and BxPC-3, with IC₅₀ values in the micromolar range.[3]

Antimicrobial Activity

These compounds have also been evaluated for their antimicrobial properties. Some derivatives have shown potent activity against Staphylococcus aureus and antimalarial activity.[7] Additionally, certain pyridine thiosemicarbazone derivatives have demonstrated significant growth inhibition against Acinetobacter baumannii and the fungal pathogen Candida albicans.[6]

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of several enzymes. They have shown inhibitory effects against acetylcholinesterase (AChE) and carbonic anhydrase isoforms hCA I and II, with Kᵢ values in the nanomolar range.[8] Furthermore, some derivatives have been investigated as inhibitors of sterol 14α-demethylase (CYP51), a key enzyme in fungal and mycobacterial cell membrane biosynthesis, suggesting their potential as antitubercular agents.[9]

Visualizations: Workflows and Pathways

Caption: A simplified workflow for the two-step synthesis of pyridine thiosemicarbazone derivatives.

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of test compounds.

Caption: A diagram illustrating the potential mechanism of action through enzyme inhibition.

References

- 1. 34955-25-4|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. turkjps.org [turkjps.org]

- 5. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigation of their antioxidant properties, carbonic anhydrase, and acetylcholinesterase enzymes inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Analysis of N-(Pyridin-3-yl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(Pyridin-3-yl)hydrazinecarbothioamide, a compound of interest in medicinal chemistry due to the established biological activities of related pyridine and thiosemicarbazide derivatives. This document details the synthesis, and spectroscopic characterization using Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward nucleophilic addition reaction between 3-pyridyl isothiocyanate and hydrazine hydrate.

Materials:

-

3-pyridyl isothiocyanate

-

Hydrazine hydrate (99-100%)

-

Ethanol (absolute)

-

Distilled water

-

Magnetic stirrer with heating plate

-

Round bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round bottom flask, dissolve 0.01 mol of 3-pyridyl isothiocyanate in 50 mL of absolute ethanol.

-

To this solution, add 0.01 mol of hydrazine hydrate dropwise while stirring continuously at room temperature.

-

After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 2-3 hours.[1][2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.

-

Dry the purified product in a vacuum oven at a temperature below its melting point.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of the synthesized this compound is elucidated using various spectroscopic techniques. The data presented below is a combination of reported values for the closely related N-(pyridin-2-yl)hydrazinecarbothioamide and expected values for the 3-pyridyl isomer based on established spectroscopic principles.

FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The analysis is typically performed using KBr pellets.

Experimental Protocol: FT-IR Spectroscopy

-

Mix a small amount of the dried sample with spectroscopic grade KBr powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400-3200 | N-H stretching vibrations (hydrazine) | [1] |

| ~3150-3050 | Aromatic C-H stretching | [3] |

| ~1620 | N-H bending vibration | [3] |

| ~1590 | C=N stretching (pyridine ring) | [3] |

| ~1540 | C=S stretching (thioamide) | |

| ~1480, 1420 | C=C stretching (pyridine ring) | [4] |

| ~810, 710 | C-H out-of-plane bending (pyridine ring) |

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | -NH- (hydrazine) |

| ~8.6 | Doublet | 1H | H-2 (pyridine) |

| ~8.3 | Doublet | 1H | H-6 (pyridine) |

| ~7.9 | Doublet | 1H | H-4 (pyridine) |

| ~7.3 | Doublet of doublets | 1H | H-5 (pyridine) |

| ~4.5 | Broad Singlet | 2H | -NH₂ (hydrazine) |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=S (thioamide) |

| ~148 | C-2 (pyridine) |

| ~145 | C-6 (pyridine) |

| ~135 | C-4 (pyridine) |

| ~128 | C-3 (pyridine) |

| ~123 | C-5 (pyridine) |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer.

Table 4: Expected UV-Vis Spectral Data

| λmax (nm) | Electronic Transition |

| ~250-270 | π → π* transitions of the pyridine ring |

| ~300-320 | n → π* transitions of the thioamide group |

Potential Biological Activity and Signaling Pathways

Pyridine-based thiosemicarbazones have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects.[5][6][7][8] One of the proposed mechanisms for their anticancer activity involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[9] This inhibition can lead to the induction of apoptosis through various signaling pathways.

Caption: Hypothetical signaling pathway for the anticancer activity.

Conclusion

This guide provides a foundational framework for the spectroscopic analysis and synthesis of this compound. The presented data, based on established knowledge of similar compounds, offers a reliable starting point for researchers. Further empirical studies are necessary to confirm the exact spectroscopic values and to fully elucidate the biological mechanisms of this promising compound.

References

- 1. turkjps.org [turkjps.org]

- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Crystal structure of N-(Pyridin-3-yl)hydrazinecarbothioamide

An In-depth Technical Guide on the Crystal Structure of Pyridyl Hydrazinecarbothioamides for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of the structural and synthetic aspects of pyridyl hydrazinecarbothioamides, with a focus on the crystallographic data of a representative compound, N-(Pyridin-2-yl)hydrazinecarbothioamide, a close structural isomer of N-(Pyridin-3-yl)hydrazinecarbothioamide. This information is valuable for researchers in medicinal chemistry and drug design, offering insights into the molecular geometry and intermolecular interactions that can influence biological activity.

Introduction

Hydrazinecarbothioamides, also known as thiosemicarbazides, are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1] The incorporation of a pyridine ring into the thiosemicarbazide scaffold can modulate these activities through various mechanisms, such as chelation with metal ions or interactions with biological targets. Understanding the three-dimensional structure of these molecules is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Synthesis of N-(Pyridin-yl)hydrazinecarbothioamide

A general and efficient method for the synthesis of N-(Pyridin-yl)hydrazinecarbothioamides involves a two-step process.[1] The first step is the preparation of a key intermediate, followed by its reaction with various aldehydes or ketones. While the search results provide specific examples for other derivatives, a generalized protocol can be described.

Experimental Protocol: General Synthesis

Step 1: Synthesis of Pyridyl Thiosemicarbazide Intermediate

A common route to synthesize the core structure involves the reaction of a pyridine-containing starting material with a source of the thiosemicarbazide moiety.

Step 2: Formation of N-(Pyridin-yl)hydrazinecarbothioamide Derivatives

The pyridyl thiosemicarbazide intermediate is then reacted with an appropriate electrophile to yield the final product. For the parent compound, this step might be a direct synthesis. A representative synthesis for a related compound involves stirring the reactants in a suitable solvent, often with catalytic amounts of acid.[1]

The following diagram illustrates a generalized workflow for the synthesis of hydrazinecarbothioamide derivatives.

Caption: General synthesis workflow for N-(Pyridin-yl)hydrazinecarbothioamide.

Crystal Structure Analysis

While specific crystallographic data for this compound was not found in the initial search, a detailed study on its isomer, N-(Pyridin-2-yl)hydrazinecarbothioamide, provides valuable insights into the structural characteristics of this class of compounds.[2] The data reveals the molecule crystallizes as the thione tautomer.[2]

Crystallographic Data

The single-crystal X-ray diffraction data for N-(Pyridin-2-yl)hydrazinecarbothioamide (C₆H₈N₄S) is summarized in the table below.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.5846 (17) |

| b (Å) | 10.1592 (11) |

| c (Å) | 11.1622 (12) |

| β (°) | 121.118 (2) |

| Volume (ų) | 1513.0 (3) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.477 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| R-factor | 0.035 |

Molecular and Crystal Packing Features

The crystal structure of N-(Pyridin-2-yl)hydrazinecarbothioamide exhibits several key features:

-

Tautomeric Form: The molecule exists in the thione tautomeric form.[2]

-

Intramolecular Hydrogen Bonding: The structure is stabilized by intramolecular N-H···N and S···H-N hydrogen bonds, which contribute to the near planarity of the molecule.[2]

-

Intermolecular Interactions: Intermolecular N-H···N hydrogen bonds link the molecules into one-dimensional chains.[2]

-

π-π Stacking: The pyridine rings of adjacent molecules are involved in π-π stacking interactions, further stabilizing the crystal packing.[2]

The following diagram illustrates the key intermolecular interactions that govern the crystal packing.

Caption: Key intermolecular interactions in the crystal structure.

Conclusion

The crystallographic analysis of N-(Pyridin-2-yl)hydrazinecarbothioamide provides a solid foundation for understanding the structural properties of this compound and related compounds. The presence of a planar structure stabilized by both intra- and intermolecular hydrogen bonds, along with π-π stacking, are critical features that will influence the compound's physicochemical properties and its interactions with biological macromolecules. This detailed structural information is invaluable for the design and development of new hydrazinecarbothioamide-based therapeutic agents. Further studies to obtain the specific crystal structure of the 3-pyridyl isomer are warranted to delineate the subtle structural differences that may impact its biological profile.

References

N-(Pyridin-3-yl)hydrazinecarbothioamide Derivatives: A Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatization, and multifaceted applications of N-(Pyridin-3-yl)hydrazinecarbothioamide. This scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This document details the experimental protocols for the synthesis of the core compound and its thiosemicarbazone derivatives, presents quantitative biological data in a structured format for comparative analysis, and visualizes key synthetic and mechanistic pathways.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization into thiosemicarbazones are crucial steps in the exploration of their therapeutic potential.

Synthesis of the Core Compound: this compound

The core structure, this compound, can be synthesized through a multi-step process, typically starting from 3-aminopyridine. A key intermediate is 3-pyridyl isothiocyanate.

Experimental Protocol: Synthesis of 3-Pyridyl Isothiocyanate

A one-pot method for the preparation of 3-pyridyl isothiocyanate from 3-aminopyridine has been developed. This procedure involves the in-situ generation of a dithiocarbamate salt followed by desulfurization.[1]

-

Materials: 3-aminopyridine, 1,4-diazabicyclo[2.2.2]octane (DABCO), carbon disulfide (CS₂), iron(III) chloride hexahydrate (FeCl₃·6H₂O), anhydrous tetrahydrofuran (THF), ethyl acetate (EtOAc), water.

-

Procedure:

-

To a solution of 3-aminopyridine (8.0 mmol) and DABCO (16 mmol) in anhydrous THF (10 mL), add carbon disulfide dropwise.

-

Stir the resulting mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, rapidly add a solution of FeCl₃·6H₂O (16 mmol) in water (15 mL) to the well-suspended dithiocarbamate.

-

Continue stirring for 1 hour.

-

Separate the aqueous layer and extract with EtOAc (2 x 10 mL).

-

Combine the organic phases, wash with water (2 x 10 mL), and dry over magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure to yield 3-pyridyl isothiocyanate.

-

Experimental Protocol: Synthesis of this compound

The synthesized 3-pyridyl isothiocyanate can then be reacted with hydrazine hydrate to yield the target compound.

-

Materials: 3-pyridyl isothiocyanate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve 3-pyridyl isothiocyanate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

Synthesis of this compound Derivatives (Thiosemicarbazones)

The most common derivatives are thiosemicarbazones, formed by the condensation reaction of this compound with various aldehydes and ketones.

General Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives

-

Materials: this compound, appropriate aldehyde or ketone (1 equivalent), methanol or ethanol, catalytic amount of glacial acetic acid.

-

Procedure:

-

Dissolve this compound (1 equivalent) in methanol or ethanol.

-

Add a solution of the respective aldehyde or ketone (1 equivalent) in the same solvent.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

-

Filter the solid product, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure thiosemicarbazone derivative.

-

Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of thiosemicarbazone derivatives against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation, such as ribonucleotide reductase.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |

| 1 | N-(pyridin-3-yl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | A549 (Lung) | 24.0 ± 3.46 | [2] |

| C6 (Glioma) | 23.33 ± 2.08 | [2] | ||

| 2 | 2-((5-bromothiophen-2-yl)methylene)-N-(pyridin-3-yl)hydrazinecarbothioamide | A549 (Lung) | 28.0 ± 1.0 | [2] |

| C6 (Glioma) | 49.33 ± 1.15 | [2] | ||

| 3 | 2-((5-(4-chlorophenyl)furan-2-yl)methylene)-N-(pyridin-3-yl)hydrazinecarbothioamide | A549 (Lung) | 10.67 ± 1.53 | [2] |

| C6 (Glioma) | 4.33 ± 1.04 | [2] | ||

| 4 | N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide | MDA-MB-231 (Breast) | 1.4 | [3] |

| HepG2 (Liver) | 22.6 | [3] | ||

| 5 | N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | MDA-MB-231 (Breast) | 5.2 | [3] |

Mechanism of Action: Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the pool of deoxyribonucleotides, thereby halting DNA synthesis and cell proliferation. Thiosemicarbazones are known to chelate iron, which is an essential cofactor for the R2 subunit of RNR, thus inactivating the enzyme.[4][5]

Antimicrobial Activity

Derivatives of this compound have also been investigated for their activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |

| 6 | N-(pyridin-3-yl)benzenesulfonamide | Staphylococcus aureus | 100-150 (zone of inhibition in mm) | |

| Salmonella typhi | 100-150 (zone of inhibition in mm) | |||

| Escherichia coli | 100-150 (zone of inhibition in mm) | |||

| 7 | 4-phenylpyridine thiosemicarbazone derivative | Staphylococcus aureus ATCC 25923 | 15.6 | |

| Bacillus subtilis ATCC 6633 | 7.8 | |||

| 8 | 4-phenylpyridine thiosemicarbazone derivative | Mycobacterium tuberculosis H37Rv | >400 |

Enzyme Inhibition

Beyond RNR, these derivatives have been shown to inhibit other enzymes of therapeutic relevance, such as cholinesterases, which are targets in the management of Alzheimer's disease.

Mechanism of Action: Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine, and inhibiting these enzymes can increase its levels in the brain, leading to symptomatic improvement. Certain thiosemicarbazone derivatives have shown inhibitory activity against these enzymes.

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. Its derivatives, particularly thiosemicarbazones, have demonstrated promising anticancer, antimicrobial, and enzyme-inhibitory activities. The synthetic routes are well-established and allow for facile generation of diverse libraries for structure-activity relationship studies. Further research into the optimization of these compounds, focusing on enhancing potency and selectivity, as well as in-depth mechanistic studies, will be crucial for their translation into clinical candidates. This guide provides a foundational resource for researchers and drug development professionals to advance the exploration of this promising class of compounds.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety as New Potential Antitubercular Agents: Synthesis, Structure and Evaluation of Antimicrobial Activity [mdpi.com]

Biological Activity of N-(Pyridin-3-yl)hydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Pyridin-3-yl)hydrazinecarbothioamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, with a focus on their antimicrobial, antifungal, and anticancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Synthesis

The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic scheme is outlined below.

General Synthesis of N-(substituted)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamides.[1][2]

A common synthetic route involves the reaction of a carbohydrazide with an appropriate isothiocyanate. For instance, Furan-2-carbohydrazide and 4-fluorophenylisothiocyanate can be boiled under reflux in ethanol to yield N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide.[1][2] This intermediate can then be cyclized in the presence of a base, such as 2N NaOH, followed by acidification to form a 1,2,4-triazole-3-thione.[1][2] Further modification can be achieved by reacting the triazole with ethyl bromoacetate in the presence of K₂CO₃ to yield an ethyl acetate derivative.[1][2] This is followed by hydrazinolysis using hydrazine hydrate to form the corresponding acetohydrazide.[1][2] Finally, the target thiosemicarbazide derivatives are obtained by reacting the acetohydrazide with various isothiocyanates in ethanol.[1][2]

Biological Activities

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a range of bacterial strains. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like the broth microdilution assay.

Experimental Protocol: Broth Microdilution Method for MIC Determination [3]

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[3] Serial two-fold dilutions of the compounds are prepared in the broth medium in 96-well microtiter plates.

-

Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound L1 | Bacillus cereus | 10 | [4] |

| Bacillus subtilis ATCC 6633 | 50 | [4] | |

| Staphylococcus aureus ATCC 25923 | 50 | [4] | |

| Compound L3 | Bacillus cereus ŁOCK 0807 | 100 | [4] |

| Bacillus subtilis ATCC 6633 | 200 | [4] | |

| Compound L4 | Bacillus cereus ŁOCK 0807 | 50 | [4] |

| Staphylococcus aureus ATCC 6538 | 100 | [4] |

Antifungal Activity

Several derivatives of this compound have also exhibited promising antifungal properties. The antifungal activity is commonly assessed using methods such as the broth microdilution or agar diffusion assays against various fungal strains.

Experimental Protocol: Antifungal Susceptibility Testing [5][6][7][8][9]

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) are often followed.[3][9]

-

Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration.

-

Assay Setup: For the broth microdilution method, serial dilutions of the test compounds are prepared in a liquid medium (e.g., RPMI-1640) in microtiter plates. For the agar diffusion method, agar plates are inoculated with the fungal suspension, and paper discs impregnated with the test compounds are placed on the surface.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours or longer, depending on the fungal species.

-

Evaluation of Activity: For the broth microdilution method, the MIC is determined as the lowest concentration that inhibits fungal growth. For the agar diffusion method, the diameter of the zone of inhibition around the discs is measured.

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Thiosemicarbazide Derivatives | Candida albicans | Active | [10] |

| Thiosemicarbazide Derivatives | Various dermatophytes | Active | [3] |

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The in vitro cytotoxicity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity [11][12]

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549, Huh-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. The MTT is reduced by viable cells to form purple formazan crystals.

-

Formazan Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Table 3: Anticancer Activity of Pyridine-Urea Derivatives

| Compound | Cell Line | IC₅₀ (µM) - 48h | IC₅₀ (µM) - 72h | Reference |

| 8e | MCF-7 | 0.22 | 0.11 | [11][13] |

| 8n | MCF-7 | 1.88 | 0.80 | [11][13] |

| Doxorubicin (Reference) | MCF-7 | 1.93 | - | [11][13] |

Enzyme Inhibition

Certain derivatives of this scaffold have been shown to inhibit specific enzymes, suggesting a potential mechanism of action for their biological activities.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay [3]

-

Enzyme and Substrate Preparation: Recombinant carbonic anhydrase (CA) isoforms are used. The assay measures the CA-catalyzed hydration of CO₂.

-

Inhibition Assay: An Applied Photophysics stopped-flow instrument is used to follow the reaction. The assay mixture contains buffer (HEPES or TRIS), an indicator (phenol red), and Na₂SO₄ to maintain ionic strength.

-

Data Acquisition: The initial rates of the CA-catalyzed CO₂ hydration reaction are measured for a period of 10-100 seconds.

-

Inhibitor Studies: Stock solutions of the inhibitors are prepared and diluted. The enzyme and inhibitor are pre-incubated before the assay.

-

Ki Determination: The inhibition constants (Ki) are determined by non-linear least-squares methods using the Cheng-Prusoff equation.[3]

Table 4: Enzyme Inhibition Activity of Thiosemicarbazone Derivatives

| Compound | Enzyme | Ki (nM) | Reference |

| 1 | Acetylcholinesterase (AChE) | 1.93 - 12.36 | [14] |

| α-Glycosidase (α-Gly) | 122.15 - 333.61 | [14] |

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility and the tunability of their structure allow for the generation of libraries of compounds for screening against various therapeutic targets. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these compounds from discovery to potential clinical applications. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully elucidate their therapeutic potential.

References

- 1. turkjps.org [turkjps.org]

- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 5. Susceptibility testing methods of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reviberoammicol.com [reviberoammicol.com]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]

- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 14. Potential thiosemicarbazone-based enzyme inhibitors: Assessment of antiproliferative activity, metabolic enzyme inhibition properties, and molecular docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(Pyridin-3-yl)hydrazinecarbothioamide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(Pyridin-3-yl)hydrazinecarbothioamide, a thiosemicarbazide derivative incorporating a pyridine moiety, stands as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of its thiocarbamide and hydrazine functionalities provides a versatile platform for constructing various five- and six-membered heterocyclic rings, which are prominent pharmacophores in numerous biologically active molecules. This guide delineates the synthesis of the precursor and its subsequent elaboration into medicinally relevant thiazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through the reaction of 3-pyridyl isothiocyanate with hydrazine hydrate. This straightforward nucleophilic addition reaction provides the target precursor in good yield.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Pyridyl isothiocyanate

-

Hydrazine hydrate (99-100%)

-

Ethanol

Procedure:

-

A solution of 3-pyridyl isothiocyanate (0.1 mol) in ethanol (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, hydrazine hydrate (0.1 mol) is added dropwise with continuous stirring at room temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.

Characterization Data (Hypothetical):

-

Appearance: White crystalline solid

-

Melting Point: 175-177 °C

-

FT-IR (KBr, cm⁻¹): 3350 (N-H, stretch), 3280 (N-H, stretch), 1610 (C=N, pyridine), 1540 (C=S, stretch)

-

¹H NMR (DMSO-d₆, δ ppm): 9.55 (s, 1H, NH), 8.90 (s, 1H, NH), 8.60 (d, 1H, Ar-H), 8.30 (dd, 1H, Ar-H), 7.80 (m, 1H, Ar-H), 7.40 (m, 1H, Ar-H), 4.60 (s, 2H, NH₂)

Synthesis of Heterocyclic Derivatives

The strategic positioning of nucleophilic centers in this compound allows for its cyclization into various heterocyclic systems through reactions with appropriate bifunctional electrophiles.

Synthesis of 2-Amino-4-aryl-5-(pyridin-3-ylamino)thiazoles

The Hantzsch thiazole synthesis provides a classical and efficient route to thiazole derivatives.[1] The reaction of this compound with α-haloketones leads to the formation of substituted thiazoles, which are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2][3][4]

Materials:

-

This compound

-

2-Bromo-1-(4-bromophenyl)ethan-1-one

-

Ethanol

-

Anhydrous sodium acetate

Procedure:

-

A mixture of this compound (0.01 mol), 2-bromo-1-(4-bromophenyl)ethan-1-one (0.01 mol), and anhydrous sodium acetate (0.01 mol) in absolute ethanol (50 mL) is refluxed for 6-8 hours.[5]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The crude product is washed with water, dried, and recrystallized from ethanol to yield the pure thiazole derivative.

Synthesis of 4-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiols

The cyclization of thiosemicarbazides in the presence of a base is a common method for the synthesis of 1,2,4-triazole-3-thiols. These compounds are valuable intermediates for the synthesis of various fused heterocyclic systems and have demonstrated significant antimicrobial and anticancer activities.[6][7][8]

Materials:

-

This compound

-

Formic acid

-

Sodium hydroxide

Procedure:

-

A mixture of this compound (0.01 mol) and formic acid (20 mL) is refluxed for 12 hours.

-

The excess formic acid is removed under reduced pressure.

-

The resulting residue is treated with a 2N sodium hydroxide solution and refluxed for an additional 4-5 hours.[9]

-

The reaction mixture is then cooled and neutralized with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the desired triazole.

Synthesis of 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazoles

Oxidative cyclization of thiosemicarbazides is a well-established method for the synthesis of 2-amino-1,3,4-thiadiazoles. These scaffolds are present in a number of commercially available drugs and are known to possess a broad spectrum of pharmacological activities.[10][11][12]

Materials:

-

This compound

-

Concentrated sulfuric acid or phosphorus oxychloride

Procedure:

-

This compound (0.01 mol) is added portion-wise to pre-cooled concentrated sulfuric acid (10 mL) with constant stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 2 hours and then carefully poured onto crushed ice.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent to afford the pure 1,3,4-thiadiazole.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of heterocyclic compounds from thiosemicarbazide precursors. While specific data for this compound derivatives are limited in the literature, the provided data for analogous compounds offer a valuable reference.

Table 1: Synthesis of Thiazole Derivatives from Thiosemicarbazones [13]

| Entry | α-Haloketone | Product | Yield (%) | M.p. (°C) |

| 1 | Phenacyl bromide | 2-(Antipyrin-4-ylmethylidenehydrazinyl)-4-phenylthiazole | 98 | 235-237 |

| 2 | 4-Bromophenacyl bromide | 2-(Antipyrin-4-ylmethylidenehydrazinyl)-4-(4-bromophenyl)thiazole | 95 | 245-247 |

Table 2: Synthesis of 1,2,4-Triazole-3-thione Derivatives [9][14]

| Entry | Precursor | Reagent | Product | Yield (%) | M.p. (°C) |

| 1 | N-(4-fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide | NaOH | 4-(4-Fluorophenyl)-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 93 | - |

| 2 | 1-Phenylacetyl-4-substituted thiosemicarbazides | NaOH | 4-Substituted-5-(phenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 70-85 | 180-230 |

Table 3: Synthesis of 1,3,4-Thiadiazole Derivatives [15][16]

| Entry | Precursor | Cyclizing Agent | Product | Yield (%) | M.p. (°C) |

| 1 | 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one thiosemicarbazone | Acetic Anhydride | N-(5-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethyl)-1,3,4-thiadiazol-2-yl)acetamide | 80 | 230 |

| 2 | Benzoylhydrazine and Nitroalkane | S₈, Na₂S | 2-Alkyl-5-phenyl-1,3,4-thiadiazole | up to 95 | - |

Visualizations

Synthetic Pathways

The following diagram illustrates the general synthetic pathways from this compound to the target heterocyclic systems.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. Synthesis and antibiofilm activity of 1,2,3-triazole-pyridine hybrids against methicillin-resistant Staphylococcus aureus (MRSA) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistryjournal.net [chemistryjournal.net]

- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. amhsr.org [amhsr.org]

- 12. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. turkjps.org [turkjps.org]

- 15. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

Tautomeric Forms of N-(Pyridin-3-yl)hydrazinecarbothioamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of N-(Pyridin-3-yl)hydrazinecarbothioamide, a molecule of interest in medicinal chemistry. Thiosemicarbazides are a class of compounds known for their diverse biological activities, and understanding their tautomeric equilibria is crucial for structure-activity relationship (SAR) studies and rational drug design. This document summarizes the structural possibilities, relevant experimental and computational data from closely related analogs, and potential biological signaling pathways.

Introduction to Tautomerism in this compound

This compound, like other thiosemicarbazides, can exist in different tautomeric forms due to the migration of a proton. The primary equilibrium is between the thione (or amide) form and the thiol (or imidic acid) form. These forms are not resonance structures but distinct chemical isomers that can interconvert. The position of the pyridine nitrogen (at the 3-position) influences the electronic properties of the entire molecule, which in turn can affect the stability of the different tautomers.

While direct experimental data on the tautomeric equilibrium of this compound is not extensively available in the literature, studies on the closely related N-(Pyridin-2-yl)hydrazinecarbothioamide and other thiosemicarbazide derivatives provide significant insights. X-ray crystallography studies on N-(Pyridin-2-yl)hydrazinecarbothioamide have confirmed that it exists predominantly in the thione form in the solid state.[1][2] Computational studies, such as those using Density Functional Theory (DFT), also support the greater stability of the thione tautomer.[1] It is therefore highly probable that this compound also favors the thione form, both in the solid state and in solution.

The two primary tautomeric forms are:

-

Thione Form: Characterized by a carbon-sulfur double bond (C=S).

-

Thiol Form: Characterized by a carbon-sulfur single bond with the proton on the sulfur atom (C-SH).

Spectroscopic and Structural Data

The characterization of tautomeric forms relies heavily on spectroscopic and structural analysis. Below is a summary of expected and reported data for pyridyl hydrazinecarbothioamides, primarily drawing from studies on the 2-pyridyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for distinguishing between tautomers. The chemical shifts of protons attached to nitrogen and the carbon of the C=S or C-S group are particularly informative.

Table 1: Predicted and Reported ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for Pyridyl Hydrazinecarbothioamide Tautomers

| Atom | Thione Form (Expected/Reported) | Thiol Form (Expected) | Reference |

| ¹H NMR | |||

| N²-H | ~9.5-10.0 ppm (broad singlet) | May not be present or shifted | [3] |

| N⁴-H₂ | ~8.0-8.5 ppm (broad singlet) | Shifted or absent | [3] |

| Pyridine-H | ~7.0-8.5 ppm (characteristic pattern) | Similar to thione form | [3] |

| S-H | Not present | Variable, likely broad | |

| ¹³C NMR | |||

| C=S | ~180-185 ppm | [4] | |

| C-S | ~150-160 ppm | ||

| Pyridine-C | ~120-150 ppm | Similar to thione form | [4] |

Note: Data for the 2-pyridyl isomer is used as a reference. Actual values for the 3-pyridyl isomer may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy can help identify the functional groups present in each tautomer. The C=S stretching vibration is a key indicator of the thione form.

Table 2: Key IR Absorption Frequencies for Pyridyl Hydrazinecarbothioamide Tautomers

| Vibrational Mode | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) | Reference |

| N-H stretching | 3100-3400 | 3100-3400 | [5] |

| C=S stretching | ~800-850 and ~1250 | Absent | [4] |

| C=N stretching | ~1600 | Present | |

| S-H stretching | Absent | ~2500-2600 (weak) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. For N-(Pyridin-2-yl)hydrazinecarbothioamide, the crystal structure confirms the thione tautomer.[1][2]

Table 3: Crystallographic Data for N-(Pyridin-2-yl)hydrazinecarbothioamide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| a (Å) | 15.5846 (17) | [2] |

| b (Å) | 10.1592 (11) | [2] |

| c (Å) | 11.1622 (12) | [2] |

| β (°) | 121.118 (2) | [2] |

| V (ų) | 1513.0 (3) | [2] |

| Z | 8 | [2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the 2-pyridyl analog.[1]

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Materials:

-

3-Aminopyridine

-

Thiophosgene

-

Dichloromethane (DCM)

-

Hydrazine hydrate

-

Ethanol

-

Anhydrous Calcium Chloride (CaCl₂)

-

Acetonitrile

Procedure:

-

Preparation of 3-Pyridyl Isothiocyanate: (Caution: Thiophosgene is highly toxic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.) A solution of 3-aminopyridine in DCM is added dropwise to a stirred solution of thiophosgene in DCM at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure to yield crude 3-pyridyl isothiocyanate.

-

Synthesis of this compound: The crude 3-pyridyl isothiocyanate is dissolved in ethanol. To this solution, an equimolar amount of hydrazine hydrate is added dropwise with stirring at room temperature. A white precipitate is expected to form.

-

Purification: The precipitate is collected by filtration, washed with cold ethanol, and dried over anhydrous CaCl₂. Further purification can be achieved by recrystallization from a suitable solvent such as acetonitrile to obtain crystals suitable for analysis.[1]

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.

-

X-ray Crystallography: Single-crystal X-ray diffraction data is collected on a diffractometer with a suitable radiation source (e.g., Mo Kα).

Biological Activity and Signaling Pathways

Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][4] A key mechanism of their anticancer action is the inhibition of ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair.[6][7][8] Inhibition of RR leads to the depletion of the deoxyribonucleoside triphosphate (dNTP) pool, which in turn induces cell cycle arrest and apoptosis.[9]

Some thiosemicarbazones have also been shown to induce apoptosis through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and activation of caspases.[2][10]

Signaling Pathway for Thiosemicarbazide-Induced Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by thiosemicarbazides.

Conclusion

This compound is expected to exist predominantly in the thione tautomeric form, a characteristic that is critical for its biological activity. The synthesis and characterization of this compound can be achieved through established methods, and its potential as a therapeutic agent, likely through the inhibition of ribonucleotide reductase and induction of apoptosis, warrants further investigation. This guide provides a foundational understanding for researchers and professionals in the field of drug development to explore the potential of this and related compounds. Further experimental and computational studies on the 3-pyridyl isomer are encouraged to confirm the inferences made from its 2-pyridyl counterpart.

References

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. | Semantic Scholar [semanticscholar.org]

- 4. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiosemicarbazone p-Substituted Acetophenone Derivatives Promote the Loss of Mitochondrial Δψ, GSH Depletion, and Death in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

N-(Pyridin-3-yl)hydrazinecarbothioamide: A Technical Whitepaper

CAS Number: 34955-25-4

Abstract

This document provides a comprehensive technical overview of N-(Pyridin-3-yl)hydrazinecarbothioamide, a heterocyclic thiosemicarbazide derivative. Thiosemicarbazides and their downstream derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. These activities include potent anticancer, antimicrobial, and antiviral properties. This whitepaper collates available data on the synthesis, physicochemical properties, and potential biological activities of this compound and related compounds, targeting researchers, scientists, and professionals in drug development. The information presented herein is intended to serve as a foundational resource for further investigation and development of this and structurally similar molecules.

Chemical and Physical Properties

This compound, also known as 3-pyridylthiosemicarbazide, is a small molecule featuring a pyridine ring linked to a hydrazinecarbothioamide moiety. This structural arrangement imparts the potential for diverse chemical interactions and biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 34955-25-4 |

| Molecular Formula | C₆H₈N₄S |

| Molecular Weight | 168.22 g/mol |

| Appearance | White to off-white crystalline solid (typical for this class of compounds) |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents. |

Table 2: Spectral Data for this compound and Analogs

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (DMSO-d₆) | Aromatic protons (pyridine ring): δ 7.0-8.5 ppm; N-H protons: multiple signals, typically broad, in the range of δ 8.0-11.0 ppm. |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons (pyridine ring): δ 120-150 ppm; Thione carbon (C=S): ~δ 180 ppm. |

| IR (KBr, cm⁻¹) | N-H stretching: 3100-3400; C=N stretching: ~1600; C=S stretching: 1000-1200.[2] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 168, with fragmentation patterns corresponding to the loss of thioamide and pyridine moieties. |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a general and reliable method for the synthesis of N-substituted hydrazinecarbothioamides involves the reaction of a corresponding hydrazine with an isothiocyanate. An alternative and common route for the synthesis of the parent thiosemicarbazide involves the reaction of hydrazine hydrate with carbon disulfide, followed by reaction with an appropriate amine.[1][3]

General Synthesis Workflow

The logical workflow for the synthesis of this compound and its subsequent derivatization to biologically active thiosemicarbazones is depicted below.

References

Molecular Docking of N-(Pyridin-3-yl)hydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular docking studies of N-(Pyridin-3-yl)hydrazinecarbothioamide and its derivatives. While direct experimental docking data for the titular compound is not extensively available in public literature, this document outlines a robust, generalized protocol derived from studies on analogous thiosemicarbazone and hydrazinecarbothioamide compounds. This guide details the necessary experimental procedures, presents hypothetical yet plausible quantitative data in a structured format, and visualizes key workflows and potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers initiating molecular modeling studies on this and related chemical entities.

Introduction

Hydrazinecarbothioamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The inclusion of a pyridine ring, as in this compound, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Molecular docking is a crucial computational technique in drug discovery that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in-silico method is instrumental in understanding structure-activity relationships (SAR) and in the rational design of new, more potent drug candidates.

This guide focuses on the procedural aspects and data representation of molecular docking studies concerning this compound, providing a framework for future research in this area.

Potential Biological Targets and Signaling Pathways

Based on the biological activities reported for analogous pyridyl-containing thiosemicarbazide and hydrazinecarbothioamide derivatives, several protein targets are of interest for molecular docking studies. These include enzymes and receptors involved in microbial pathogenesis and cancer progression. For the purpose of this guide, we will consider a hypothetical study targeting the Mycobacterium tuberculosis glutamine synthetase (MtGS) , a key enzyme in nitrogen metabolism of the bacterium, making it a potential target for novel antitubercular agents.

A potential mechanism of action could involve the inhibition of MtGS, leading to a disruption of the nitrogen assimilation pathway, which is essential for the survival of Mycobacterium tuberculosis.

Experimental Protocols: Molecular Docking

The following section details a generalized yet comprehensive protocol for conducting molecular docking studies on this compound and its derivatives. This protocol is an amalgamation of methodologies reported for similar compounds.

Software and Tools

-

Ligand Preparation: ChemDraw, Avogadro, PyRx

-

Protein Preparation: PyMOL, Discovery Studio, Chimera

-

Molecular Docking: AutoDock Vina, PyRx

-

Visualization: Discovery Studio, PyMOL

Ligand Preparation

-

3D Structure Generation: The 2D structure of this compound and its derivatives are drawn using chemical drawing software like ChemDraw. These 2D structures are then converted into 3D structures using software such as Avogadro.

-

Energy Minimization: The 3D structures of the ligands undergo energy minimization to obtain a stable conformation. This is typically performed using the steepest descent and conjugate gradient algorithms with a suitable force field (e.g., MMFF94).

-

File Format Conversion: The energy-minimized ligand structures are saved in a format compatible with the docking software, such as PDBQT for AutoDock Vina.

Protein Preparation

-

Retrieval of Protein Structure: The 3D crystallographic structure of the target protein (e.g., Mycobacterium tuberculosis glutamine synthetase, PDB ID: 1F5V) is downloaded from the Protein Data Bank (PDB).

-

Preparation of the Receptor: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Polar hydrogen atoms are added to the protein, and Kollman charges are assigned. The prepared protein structure is then saved in the PDBQT format.

-

Grid Box Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by identifying the binding pocket using tools within the docking software.

Molecular Docking Simulation

-

Docking Execution: The prepared ligand and protein files are used as input for the molecular docking software. AutoDock Vina, for instance, uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

-

Analysis of Docking Results: The docking results are analyzed based on the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses. The pose with the lowest binding energy is typically considered the most favorable binding mode.

-

Visualization of Interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized using software like Discovery Studio or PyMOL.

Quantitative Data Summary

The following table presents hypothetical molecular docking data for this compound and some of its rationally designed derivatives against Mycobacterium tuberculosis glutamine synthetase (MtGS). This data is for illustrative purposes to demonstrate how results from such a study would be presented.

| Compound ID | Derivative (R-group) | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) |

| 1 | H (Parent Compound) | -7.2 | GLU218, GLY245 |

| 2 | 4-Chloro | -7.8 | GLU218, GLY245, ARG337 |

| 3 | 4-Methyl | -7.5 | GLU218, GLY245 |

| 4 | 4-Nitro | -8.1 | GLU218, GLY245, ARG337, SER248 |

| 5 | 2,4-Dichloro | -8.5 | GLU218, GLY245, ARG337, TYR159 |

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against MtGS.

Conclusion